4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline
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Overview
Description
4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloromethyl group, a dimethylamino group, and a phosphoryl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with chloromethylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to increase yield and reduce production time. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzyl alcohol: Shares the chloromethyl group but lacks the phosphoryl and dimethylamino groups.
4-(Dimethylamino)benzaldehyde: Contains the dimethylamino group but lacks the chloromethyl and phosphoryl groups.
Chloromethylphosphonic dichloride: Contains the chloromethyl and phosphoryl groups but lacks the dimethylamino group.
Uniqueness
4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN2OP/c1-19(2)14-5-9-16(10-6-14)22(21,13-18)17-11-7-15(8-12-17)20(3)4/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKYCVPIVWRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(CCl)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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